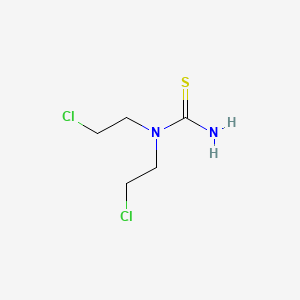
N,N-Bis(2-chloroethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(2-chloroethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of thiourea with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thioureas.
Scientific Research Applications
N,N-Bis(2-chloroethyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thiourea derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a chemotherapeutic agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)thiourea involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular functions. This alkylation process can result in the inhibition of cell division and induction of cell death, making it a potential chemotherapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)urea: Similar in structure but with an oxygen atom instead of sulfur.
N,N-Bis(2-chloroethyl)thiocarbamate: Contains a carbamate group instead of a thiourea moiety.
N,N-Bis(2-chloroethyl)amine: Lacks the thiourea group and has different chemical properties.
Uniqueness
N,N-Bis(2-chloroethyl)thiourea is unique due to the presence of both chloroethyl groups and the thiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
859800-57-0 |
|---|---|
Molecular Formula |
C5H10Cl2N2S |
Molecular Weight |
201.12 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)thiourea |
InChI |
InChI=1S/C5H10Cl2N2S/c6-1-3-9(4-2-7)5(8)10/h1-4H2,(H2,8,10) |
InChI Key |
SDFDUQVEGNCGQK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



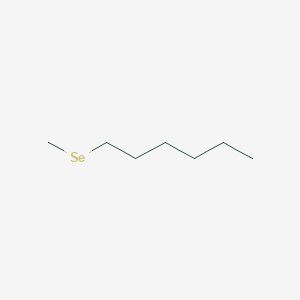
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)
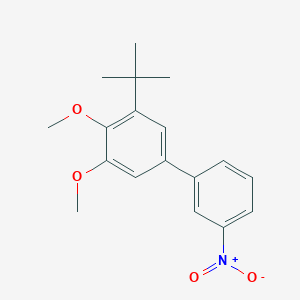
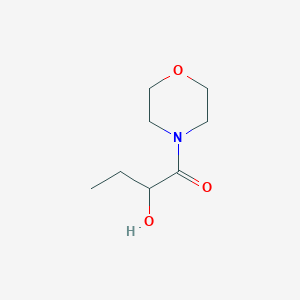
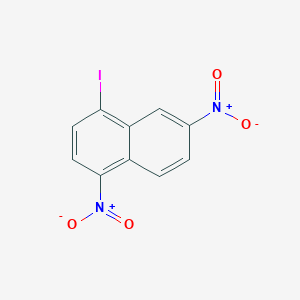
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)


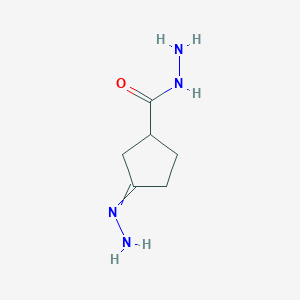
![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14202663.png)
![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
